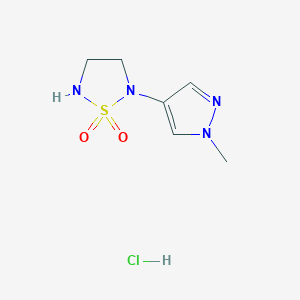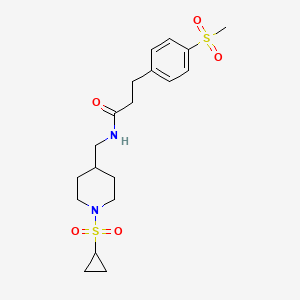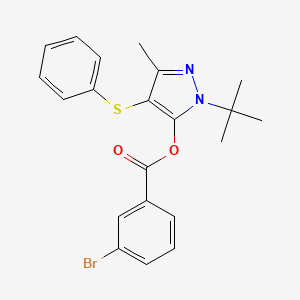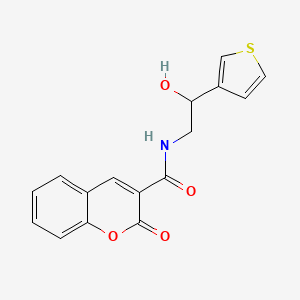
2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is a derivative of pyrazolone and thiadiazolidine, which are known for their biological activities. The synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations of this compound in lab experiments will be discussed in
作用機序
The mechanism of action of 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation and pain. It has also been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride has biochemical and physiological effects that are dependent on its concentration and the type of cells or organisms being studied. In general, this compound has been found to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis in these cells. In agriculture, this compound has been reported to have fungicidal and insecticidal activities, which may be due to its ability to disrupt the cell membranes of these organisms.
実験室実験の利点と制限
One advantage of using 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for various research applications. Another advantage is its relatively simple synthesis method and high purity product yield. However, a limitation of using this compound in lab experiments is its potential toxicity, particularly at high concentrations. Careful consideration of the appropriate concentration and exposure time is required to ensure accurate and safe experimental results.
将来の方向性
There are several future directions for research on 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride. One area of interest is its potential as a therapeutic agent for various diseases, particularly cancer. Further studies are needed to elucidate its mechanism of action and to optimize its dosage and administration routes. In agriculture, this compound may have potential as a natural alternative to synthetic pesticides and fungicides. Future research could focus on its efficacy and safety in crop protection. In environmental science, this compound may have potential for the remediation of contaminated soil and water. Further studies are needed to determine its effectiveness and feasibility for this application.
Conclusion
2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride is a chemical compound that has potential applications in various scientific fields. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent, pesticide, and environmental remediation agent.
合成法
The synthesis of 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride involves the reaction of 4-methyl-1H-pyrazol-5-amine with thioglycolic acid in the presence of sodium hydroxide. The resulting product is then treated with hydrogen peroxide and hydrochloric acid to obtain the final compound. This synthesis method has been reported to be efficient and yields a high purity product.
科学的研究の応用
2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride has been studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to have anticancer properties, particularly against breast and lung cancer cells. In agriculture, this compound has been shown to have fungicidal and insecticidal activities, making it a potential candidate for crop protection. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated soil and water.
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S.ClH/c1-9-5-6(4-7-9)10-3-2-8-13(10,11)12;/h4-5,8H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAGHDZALLQCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCNS2(=O)=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)


![5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2818446.png)


![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2818451.png)
![Diethyl 3-methyl-5-[(3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2818452.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2818453.png)
![(3Ar,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2818454.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2818456.png)


![4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B2818459.png)